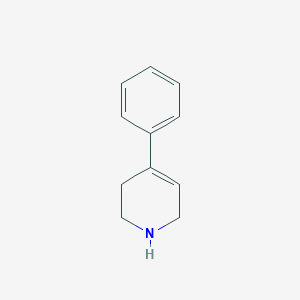

4-Phenyl-1,2,3,6-tetrahydropyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54451. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-phenyl-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6,12H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPXTQYWYRWWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

43064-12-6 (hydrochloride) | |

| Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2065040 | |

| Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10338-69-9 | |

| Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10338-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10338-69-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10338-69-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Phenyl-1,2,3,6-tetrahydropyridine and its Analogs

Introduction: The Significance of the Tetrahydropyridine Scaffold

The 4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) core is a deceptively simple heterocyclic scaffold that holds profound significance in the fields of neurobiology and medicinal chemistry. Historically, the discovery of its potent and selective neurotoxic effects, which mimic the pathology of Parkinson's disease, catapulted this molecule into the forefront of neuroscience research.[1] MPTP serves as an invaluable chemical tool for inducing parkinsonism in animal models, enabling researchers to investigate disease pathogenesis and evaluate novel therapeutic strategies.[2]

Beyond its role as a neurotoxin, the tetrahydropyridine nucleus is a privileged scaffold in drug discovery. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive framework for designing ligands that interact with a variety of biological targets. Consequently, the development of robust and versatile synthetic routes to MPTP and its analogs is of paramount importance for researchers in pharmacology, medicinal chemistry, and drug development. This guide provides a comprehensive overview of the principal synthetic methodologies, offering field-proven insights into experimental choices, detailed protocols, and the underlying mechanistic principles.

I. Classical Synthesis: The Grignard Reaction

The seminal synthesis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) was achieved via the addition of a Grignard reagent to a piperidone precursor. This organometallic approach remains a fundamental and reliable method for constructing the C4-aryl substituted piperidine framework.

Mechanistic Rationale

The Grignard reaction is a powerful carbon-carbon bond-forming reaction.[3] It involves the nucleophilic attack of a highly polarized organomagnesium halide (the Grignard reagent) on an electrophilic carbonyl carbon. In the synthesis of MPTP, phenylmagnesium bromide acts as the nucleophile, attacking the carbonyl of 1-methyl-4-piperidone. The resulting magnesium alkoxide intermediate is then subjected to an acid-catalyzed dehydration to yield the tetrahydropyridine double bond.

The causality behind the experimental choices is critical for success. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will readily react with protic solvents like water, leading to the formation of benzene and quenching the desired nucleophilic addition.[4] Diethyl ether is a common solvent as its lone pair of electrons can coordinate with and stabilize the magnesium center of the Grignard reagent.[4]

Caption: Mechanism of MPTP Synthesis via Grignard Reaction.

Experimental Protocol: Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

This protocol is a self-validating system; successful initiation of the Grignard formation is observable, and the final product can be characterized by standard analytical techniques.

Materials:

-

Magnesium turnings

-

Iodine crystal (activator)

-

Bromobenzene

-

Anhydrous diethyl ether

-

1-Methyl-4-piperidone

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation:

-

All glassware must be oven-dried to remove any traces of water.[5]

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 eq) and a small crystal of iodine.

-

Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle boiling.[6]

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.[6]

-

-

Reaction with Piperidone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 1-methyl-4-piperidone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the piperidone solution dropwise to the stirred Grignard reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Dehydration:

-

Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and slowly add concentrated sulfuric acid with cooling.

-

Heat the mixture to reflux to effect dehydration.

-

Cool the mixture, neutralize with a saturated solution of sodium bicarbonate, and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

II. Catalytic Hydrogenation

Catalytic hydrogenation offers an alternative route, particularly for the synthesis of the saturated piperidine ring, which can then be a precursor to other analogs. However, selective reduction of a pyridine ring in the presence of a phenyl group can be achieved.

Mechanistic Rationale

The catalytic hydrogenation of 4-phenylpyridine to 4-phenylpiperidine involves the addition of hydrogen across the double bonds of the pyridine ring in the presence of a metal catalyst.[7] The choice of catalyst and reaction conditions is crucial for selectivity. Catalysts such as platinum oxide (PtO2) or palladium on carbon (Pd/C) are commonly used.[7][8] The reaction typically requires elevated hydrogen pressure and temperature.[8] A key challenge is to avoid the reduction of the phenyl ring, which would lead to the formation of 4-cyclohexylpiperidine.[7] This selectivity is often achieved by careful control of reaction time, temperature, and catalyst choice.[7]

Caption: General Workflow for Catalytic Hydrogenation.

Experimental Protocol: Selective Hydrogenation of 4-Phenylpyridine

This protocol provides a method for the selective reduction of the pyridine ring.

Materials:

-

4-Phenylpyridine

-

Platinum(IV) oxide (PtO2, Adam's catalyst)

-

Glacial acetic acid

-

Sodium hydroxide

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

In a high-pressure autoclave, dissolve 4-phenylpyridine (1.0 eq) in glacial acetic acid.

-

Add a catalytic amount of PtO2 (e.g., 5 mol%).[9]

-

-

Hydrogenation:

-

Work-up:

-

After the reaction is complete, carefully vent the reactor and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Carefully neutralize the filtrate with a concentrated aqueous solution of sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure. The resulting 4-phenylpiperidine can be further purified by column chromatography or distillation if necessary.

-

III. Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling

For the synthesis of diverse analogs of this compound, particularly those with substitutions on the phenyl ring, modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions are indispensable. These methods offer a modular approach, allowing for the late-stage introduction of various aryl or vinyl groups.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[10] This is particularly useful for synthesizing 4-aryl-1,2,3,6-tetrahydropyridine analogs. The synthesis typically involves the coupling of a tetrahydropyridinyl boronate ester with an aryl halide.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronate ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

This protocol outlines a general procedure for the Suzuki coupling of a tetrahydropyridine boronate ester with an aryl bromide.[11][12]

Materials:

-

N-protected 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., Dioxane/water mixture)

Procedure:

-

Reaction Setup:

-

To a flask, add the tetrahydropyridine boronate ester (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0 eq).

-

De-gas the solvent (e.g., a 4:1 mixture of dioxane and water) by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the de-gassed solvent to the flask under an inert atmosphere.

-

-

Reaction:

-

Heat the reaction mixture to reflux (e.g., 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

B. Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[13] It can be employed to synthesize 4-vinyl or 4-styrenyl-1,2,3,6-tetrahydropyridine analogs.

The Heck reaction mechanism is similar to the Suzuki coupling in its initial oxidative addition step.[13] However, it is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the new carbon-carbon double bond and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[13]

This protocol provides a general method for the Heck reaction to synthesize 4-alkenyl tetrahydropyridines.[14]

Materials:

-

N-protected 4-halo-1,2,3,6-tetrahydropyridine (or triflate)

-

Alkene (e.g., styrene)

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., PPh3)

-

Base (e.g., Et3N, K2CO3)

-

Solvent (e.g., DMF, Acetonitrile)

Procedure:

-

Reaction Setup:

-

In a Schlenk tube, combine the 4-halo-tetrahydropyridine (1.0 eq), the alkene (1.5 eq), the palladium catalyst (e.g., 1-2 mol%), the ligand (if required), and the base (2.0 eq).[14]

-

Add the solvent (e.g., DMF) and de-gas the mixture.

-

-

Reaction:

-

Heat the reaction mixture to the required temperature (e.g., 80-120°C) and stir until the reaction is complete.

-

-

Work-up:

-

Cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the solution and purify the product by column chromatography.

-

IV. Comparative Analysis of Synthetic Routes

| Method | Precursors | Key Reagents | Advantages | Limitations | Typical Yields |

| Grignard Reaction | 1-Alkyl-4-piperidone, Aryl halide | Mg, Anhydrous ether | Classical, reliable, good for parent MPTP | Requires strictly anhydrous conditions, limited functional group tolerance | 60-80% |

| Catalytic Hydrogenation | 4-Arylpyridine | H2, Pd/C or PtO2 | High atom economy, clean reaction | Requires high-pressure equipment, potential for over-reduction | 85-95%[7] |

| Suzuki-Miyaura Coupling | Tetrahydropyridine boronate, Aryl halide | Pd catalyst, Base | Excellent functional group tolerance, modular, high yields | Boronate precursors can be expensive or require synthesis | 70-95%[15] |

| Heck Reaction | 4-Halo-tetrahydropyridine, Alkene | Pd catalyst, Base | Good for vinyl/styrenyl analogs | Can have issues with regioselectivity | 60-85% |

V. Conclusion and Future Perspectives

The synthesis of this compound and its analogs has evolved from classical organometallic reactions to highly versatile palladium-catalyzed methods. The choice of synthetic route is dictated by the specific target molecule, the availability of starting materials, and the desired functional group tolerance. The Grignard synthesis remains a robust method for the parent MPTP structure. Catalytic hydrogenation is an efficient method for accessing the corresponding saturated piperidines. For the construction of diverse analog libraries, the Suzuki-Miyaura and Heck reactions offer unparalleled modularity and scope. As the demand for novel chemical probes and drug candidates continues to grow, the development of even more efficient, stereoselective, and environmentally benign synthetic methodologies for this important heterocyclic core will remain an active area of research.

References

-

Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

-

Wang, D., & Zhou, Y.-G. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(7), 1415-1430. [Link]

-

Le, C., & Stoltz, B. M. (2019). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 58(42), 15005-15009. [Link]

-

Lin, S., et al. (2023). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society. [Link]

-

Reddy, T. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

-

de la Torre, M. C., & Sierra, M. A. (2004). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 98(2), 341-358. [Link]

-

Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Name-Reaction.com. (2026). Pictet-Spengler reaction. Name-Reaction.com. [Link]

-

Fresneda, P. M., et al. (2001). A versatile synthesis of 4-aryl tetrahydropyridines via palladium mediated Suzuki cross-coupling with cyclic vinyl boronates. Tetrahedron Letters, 42(48), 8569-8571. [Link]

-

Liu, H., et al. (2016). Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives. Organic Letters, 18(15), 3758-3761. [Link]

-

Barwinski, B., et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. Journal of Flow Chemistry, 7(2), 63-70. [Link]

-

Xiao, J., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 354(18), 3377-3382. [Link]

-

Anki, Reddy, K., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(12), 9406-9416. [Link]

-

Barwinski, B., et al. (2017). Process scheme for the selective continuous-flow hydrogenation of... ResearchGate. [Link]

-

Reddy, T. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4357-4360. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

-

Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (n.d.). Grignard PDF. ResearchGate. [Link]

-

University of California, Davis. (n.d.). Grignard Reaction. UCDavis Chem. [Link]

-

The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

-

California State University, Northridge. (n.d.). 6. Grignard Reaction. CSUN. [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. [Link]

-

Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7334-7341. [Link]

-

ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

-

Occhiato, E. G., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ResearchGate. [Link]

-

Chemistry LibreTexts. (2021, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). (a) Ir III phenylpyridine transfer hydrogenation catalysts 38 and 39.... ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Video]. YouTube. [Link]

-

Langston, J. W. (2017). The MPTP Story. Journal of Parkinson's disease, 7(s1), S11-S19. [Link]

- Google Patents. (n.d.). WO2014207206A1 - Preparation of grignard reagents using a fluidized bed.

-

Przedborski, S., et al. (2001). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 1(4), 87-97. [Link]

-

Gustavus Adolphus College. (n.d.). Multi-Step Synthesis: The Grignard Reaction. Gustavus Adolphus College. [Link]

Sources

- 1. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous Toxin: A Technical Guide to the Discovery and History of 4-Phenyl-1,2,3,6-tetrahydropyridine (MPTP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of 4-Phenyl-1,2,3,6-tetrahydropyridine (MPTP). What began as an obscure chemical entity, first synthesized in the mid-20th century, inadvertently became one of the most significant research tools in the field of neuroscience. Through a series of tragic human case studies involving illicit drug synthesis, the profound and selective neurotoxicity of MPTP was unveiled, forever altering the course of Parkinson's disease research. This document details the initial synthesis of MPTP, the pivotal and unfortunate events that led to the recognition of its parkinsonian-inducing properties, the elucidation of its mechanism of action, and its subsequent application in creating animal models of Parkinson's disease. This guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering both historical context and technical insights into a molecule that has profoundly shaped our understanding of neurodegenerative disorders.

An Unassuming Beginning: The Initial Synthesis of MPTP

The story of this compound begins not with a quest to understand neurodegeneration, but with the exploration of novel analgesic compounds. In 1947, Ziering and his colleagues first synthesized MPTP during their work on pethidine (meperidine) analogs.[1][2] The intended target was 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), a synthetic opioid with effects similar to morphine.[1][2] MPTP was created as a chemical precursor in this process.[1]

Early testing of MPTP as a potential therapeutic agent was short-lived. During these initial investigations, Parkinson-like symptoms were observed in monkeys administered the compound, leading to the cessation of further development.[1] In one human study, two of the six subjects died, highlighting its significant toxicity.[1] Following these initial findings, MPTP faded into relative obscurity within the pharmaceutical landscape, relegated to its role as a chemical intermediate.

A Tragic Re-emergence: The "Frozen Addicts" and the Unmasking of a Neurotoxin

The dormant threat of MPTP resurfaced dramatically in the late 1970s and early 1980s through the clandestine world of illicit drug synthesis. The first documented case of MPTP-induced parkinsonism was that of Barry Kidston, a 23-year-old chemistry graduate student in Maryland in 1976.[1][3] In an attempt to synthesize the synthetic opioid MPPP, Kidston made a critical error in the synthesis process, likely involving improper temperature control, which resulted in the production of MPTP as a significant contaminant.[4][5] After injecting the contaminated substance, he developed severe and rapid-onset parkinsonian symptoms within three days.[1][3] Though he was treated with levodopa, a standard treatment for Parkinson's disease, Kidston died 18 months later from a cocaine overdose.[1] An autopsy of his brain revealed a significant loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[1]

A few years later, in 1983, a cluster of similar cases emerged in Santa Clara County, California, where four individuals were diagnosed with parkinsonism after using a synthetic heroin substitute.[1][6] These cases caught the attention of neurologist Dr. J. William Langston.[6][7] The patients, all young and previously healthy, presented with a "frozen" state, exhibiting profound rigidity, bradykinesia, and tremors characteristic of advanced Parkinson's disease.[8][9] Langston and his team, through meticulous investigation, traced the cause to a contaminated batch of MPPP containing MPTP.[1][2] This "medical detective story" firmly established MPTP as the causative agent of this severe and irreversible parkinsonism.[7][10]

These tragic events, while devastating for the individuals involved, were a watershed moment for neuroscience. They provided the first direct evidence that a chemical toxin could selectively destroy the dopaminergic neurons of the substantia nigra and produce a clinical picture nearly identical to idiopathic Parkinson's disease.

Unraveling the Mechanism: From Prodrug to Potent Neurotoxin

The discovery of MPTP's devastating effects spurred intense research to understand its mechanism of action. A key early finding was that MPTP itself is not the toxic agent.[2] Instead, it acts as a lipophilic prodrug that readily crosses the blood-brain barrier.[2][11]

The multi-step process of MPTP's neurotoxicity can be summarized as follows:

-

Conversion to MPDP+: Once in the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily located in glial cells, to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[11]

-

Oxidation to MPP+: MPDP+ is then further oxidized to the active neurotoxin, 1-methyl-4-phenylpyridinium (MPP+).[2][6][12]

-

Selective Uptake by Dopaminergic Neurons: MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[13][14] This selective uptake explains the targeted destruction of these specific neurons.

-

Mitochondrial Accumulation and Inhibition of Complex I: Once inside the dopaminergic neuron, MPP+ accumulates in the mitochondria.[6][12] Here, it potently inhibits Complex I of the mitochondrial electron transport chain.[6][15]

-

Cellular Energy Crisis and Oxidative Stress: The inhibition of Complex I leads to a catastrophic failure of ATP production and an increase in the generation of reactive oxygen species (free radicals), causing significant oxidative stress.[6][16]

-

Neuronal Death: The combination of energy depletion and oxidative damage ultimately leads to the death of the dopaminergic neurons in the substantia nigra.[16][17]

This well-defined mechanism of action provided researchers with specific molecular targets for studying neurodegeneration and for developing potential neuroprotective therapies.

Figure 1: The metabolic activation of MPTP and its mechanism of neurotoxicity.

A Paradigm Shift: MPTP as a Tool in Parkinson's Disease Research

The discovery of MPTP's effects revolutionized Parkinson's disease research by providing a reliable and reproducible animal model of the disease.[8][9] Prior to this, researchers lacked a way to consistently induce the specific pathology of Parkinson's in laboratory animals.

Key Impacts of the MPTP Model:

-

Understanding Pathophysiology: The MPTP model allowed for detailed investigation into the biochemical cascade of events leading to the death of dopaminergic neurons.[6]

-

Therapeutic Development: It became an invaluable tool for testing the efficacy of new therapeutic agents, including neuroprotective strategies and symptomatic treatments.[10]

-

Symptomatic Treatment Evaluation: The model was crucial in studying the effects of existing treatments like levodopa and dopamine agonists.[2]

-

Environmental Toxin Hypothesis: The MPTP story lent significant weight to the hypothesis that environmental toxins could play a role in the etiology of idiopathic Parkinson's disease.[10] This spurred research into other potential environmental neurotoxins, such as rotenone and paraquat.[10]

-

Basal Ganglia Circuitry: The primate MPTP model was instrumental in refining our understanding of the complex circuitry of the basal ganglia and the pathophysiology of movement disorders.[10]

-

Deep Brain Stimulation: The development and refinement of deep brain stimulation (DBS) as a treatment for Parkinson's disease were significantly advanced through studies utilizing the MPTP primate model.[10]

Species-Specific Sensitivity to MPTP

| Species | Sensitivity to MPTP | Key Characteristics |

| Primates (including humans) | High | Develop a full spectrum of parkinsonian motor symptoms and exhibit significant loss of dopaminergic neurons in the substantia nigra.[2][15] |

| Mice | Moderate | Can exhibit loss of dopaminergic neurons, but often require higher or repeated doses to show significant behavioral deficits.[15] |

| Rats | Low/Resistant | Largely immune to the neurotoxic effects of MPTP, believed to be due to higher levels of MAO-B in the brain capillaries which metabolizes MPTP to MPP+ before it can widely distribute in the brain.[1][2] |

Experimental Protocols

Synthesis of this compound (MPTP) - A Representative Method

Disclaimer: The synthesis of MPTP is hazardous and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

A common method for the synthesis of MPTP involves the reaction of phenylmagnesium bromide with 1-methyl-4-piperidone.[1]

Step-by-Step Methodology:

-

Grignard Reagent Formation: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with 1-methyl-4-piperidone: Slowly add a solution of 1-methyl-4-piperidone in anhydrous diethyl ether to the Grignard reagent at a controlled temperature (typically 0-5°C).

-

Quenching: After the addition is complete, the reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted several times with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic solution is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Induction of Parkinsonism in a Murine Model with MPTP

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Step-by-Step Methodology:

-

Animal Selection: Use a susceptible mouse strain, such as C57BL/6, as they show a more consistent response to MPTP.[15]

-

MPTP Preparation: Prepare a solution of MPTP hydrochloride in sterile saline (0.9% NaCl) at the desired concentration.

-

Administration: Administer MPTP via intraperitoneal (i.p.) injection. A common dosing regimen is four injections of 20 mg/kg MPTP, spaced two hours apart.

-

Post-Injection Monitoring: Monitor the animals closely for any signs of distress.

-

Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, open field test) at various time points post-injection (e.g., 7, 14, and 21 days) to assess motor deficits.

-

Neurochemical and Histological Analysis: At the end of the study, euthanize the animals and harvest the brains. The striatum can be dissected for neurochemical analysis (e.g., HPLC measurement of dopamine and its metabolites), and the substantia nigra can be processed for histological analysis (e.g., tyrosine hydroxylase immunohistochemistry to quantify dopaminergic neuron loss).

Conclusion

The discovery of this compound's neurotoxic properties is a stark reminder of the serendipitous and often tragic nature of scientific advancement. From a forgotten chemical intermediate to the central tool in modeling Parkinson's disease, the journey of MPTP has been extraordinary. The "frozen addicts" inadvertently provided a key that unlocked many of the mysteries of Parkinson's disease, paving the way for decades of research into its pathogenesis and the development of novel therapeutic strategies. The legacy of MPTP continues to influence the field of neuroscience, underscoring the critical interplay between clinical observation, basic science, and the ongoing quest to understand and conquer neurodegenerative diseases.

References

-

MPTP - Wikipedia. [Link]

-

Singer, T. P., Castagnoli, N., Jr, Ramsden, D. B., & Trevor, A. J. (1987). Mechanism of the Neurotoxicity of MPTP. An Update. PubMed. [Link]

-

Turski, L., Bressler, K., Rettig, K. J., Löschmann, P. A., & Wachtel, H. (1991). MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease. PubMed. [Link]

-

Przedborski, S., & Ischiropoulos, H. (2005). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Article abstract #13887. [Link]

-

Kalgutkar, A. S., & Castagnoli, N., Jr. (1993). Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors. PubMed. [Link]

-

Snyder, S. H., & D'Amato, R. J. (1986). MPTP: a neurotoxin relevant to the pathophysiology of Parkinson's disease. The 1985 George C. Cotzias lecture. PubMed. [Link]

-

Przedborski, S., Jackson-Lewis, V., Naini, A. B., Jakowec, M., Petzinger, G., Miller, R., & Akram, M. (2001). Mechanisms of MPTP toxicity. PubMed. [Link]

-

Rajput, A. H., & Rajput, M. L. (2023). Neurology through history: Unraveling the biochemical pathways of Parkinson disease with the unexpected discovery of MPTP. Neurology. [Link]

-

Langston, J. W. (2017). The MPTP Story. Journal of Parkinson's disease. [Link]

-

Langston, J. W. (2017). The MPTP Story. PubMed. [Link]

-

Outeiro, T. (2025). History of Movement Disorders: The story of MPTP and parkinsonism. International Parkinson and Movement Disorder Society. [Link]

-

Gault, M. (2025). The Chemist Who Gave Himself Parkinson’s Disease: Creating a ‘Legal Drug’. Medium. [Link]

-

The Michael J. Fox Foundation for Parkinson's Research. (2012). J. William Langston: Pioneer in the Field of Parkinson's Disease Research. [Link]

-

Shulgin, A. (2017). Frozen Addicts, Garage Drugs and Funky Brain Chemistry. American Council on Science and Health. [Link]

-

Barrueto, F. (2009). Drug Induced Parkinsonism. UMEM Educational Pearls - University of Maryland School of Medicine, Department of Emergency Medicine. [Link]

-

Zigmond, M. J., Burke, R. E., & Przedborski, S. (1999). MPTP-Induced Parkinsonian Syndrome. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

-

Tatton, W. G. (1991). MPTP-induced neurotoxicity and the quest for a preventative therapy for Parkinson's disease. PubMed. [Link]

-

Parkinson's Foundation. (2017). Putting together the Parkinson’s puzzle: An interview with Dr. J. William Langston. [Link]

-

Progress and Prospects in Parkinson's Research/Causes/Toxins/MPTP - Wikiversity. (2019). [Link]

-

MPTP is a byproduct during the chemical synthesis of a meperidine... - ResearchGate. (n.d.). [Link]

-

Kalgutkar, A. S., & Castagnoli, N. (1993). Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors. Journal of Medicinal Chemistry. [Link]

-

Piccinin, G. L., Piccirilli, M., Finali, G., & Stefano, E. (1989). [MPTP: a new chapter in the history of Parkinson's disease]. PubMed. [Link]

-

Weingarten, H. L. (1988). 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity. Journal of Forensic Sciences. [Link]

-

This compound, an excellent fragment to improve the potency of PARP-1 inhibitors | Request PDF - ResearchGate. (2025). [Link]

-

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Hare, D. J., & Double, K. L. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. PubMed. [Link]

-

Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. PubMed. [Link]

Sources

- 1. MPTP - Wikipedia [en.wikipedia.org]

- 2. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UMEM Educational Pearls - University of Maryland School of Medicine, Department of Emergency Medicine [umem.org]

- 4. medium.com [medium.com]

- 5. acsh.org [acsh.org]

- 6. medlink.com [medlink.com]

- 7. History of Movement Disorders: The story of MPTP and parkinsonism [movementdisorders.org]

- 8. J. William Langston: Pioneer in the Field of Parkinson's Disease Research | Parkinson's Disease [michaeljfox.org]

- 9. vai.org [vai.org]

- 10. The MPTP Story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medscimonit.com [medscimonit.com]

- 14. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Phenyl-1,2,3,6-tetrahydropyridine: Structure, Properties, and its Role as a Pro-neurotoxin

Abstract

This technical guide provides a comprehensive examination of 4-Phenyl-1,2,3,6-tetrahydropyridine (4-PTP), a heterocyclic compound of significant interest in medicinal chemistry and neurobiology. While 4-PTP itself serves as a valuable molecular scaffold, its N-methylated analog, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a potent and selective pro-neurotoxin. The inadvertent discovery of MPTP's ability to induce a severe and irreversible parkinsonian syndrome has made it an indispensable tool for modeling Parkinson's disease in preclinical research. This document delves into the core chemical properties, molecular structure, synthesis, and reactivity of 4-PTP. It further provides a detailed mechanistic exploration of MPTP's metabolic activation into the ultimate toxicant, 1-methyl-4-phenylpyridinium (MPP+), and its subsequent role in the destruction of dopaminergic neurons. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the handling, analysis, and application of this pivotal research compound.

Chemical Structure and Physicochemical Properties

This compound is a derivative of tetrahydropyridine featuring a phenyl substituent at the 4-position. Its structure combines an unsaturated heterocyclic ring with an aromatic moiety, features that dictate its chemical reactivity and biological activity. The N-methylated form, MPTP, is the compound most frequently studied due to its profound neurotoxic effects.

Molecular Structure

The core structure consists of a six-membered tetrahydropyridine ring containing one double bond between carbons 4 and 5. The phenyl group is attached to the vinylic carbon at position 4. The nitrogen atom at position 1 is a secondary amine in 4-PTP and a tertiary amine in MPTP.

Physicochemical Data

The key properties of 4-PTP and its extensively studied N-methylated analog, MPTP, are summarized below for easy reference. The data for 4-PTP is often presented for its more stable hydrochloride salt.

| Property | This compound HCl | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) |

| Molecular Formula | C₁₁H₁₃N · HCl[1] | C₁₂H₁₅N[2] |

| Molecular Weight | 195.69 g/mol [1] | 173.25 g/mol [2] |

| Appearance | Solid[1] | Light yellow solid / Crystals[2] |

| Melting Point | 202-203.5 °C[1] | Not well-defined; often cited by boiling point |

| Boiling Point | Not applicable | 128-132 °C at 12 mmHg |

| CAS Number | 43064-12-6[1] | 28289-54-5[2] |

| Solubility | Soluble in water (24.9 µg/mL at pH 7.4) | Lipophilic, crosses the blood-brain barrier |

Spectroscopic and Spectrometric Characterization

The unambiguous identification of 4-PTP and its derivatives relies on a combination of spectroscopic techniques. These methods are crucial for confirming the structure of newly synthesized batches and for identifying the compound and its metabolites in analytical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 4-PTP is expected to show characteristic signals for the phenyl group protons (typically in the δ 7.2-7.5 ppm range), a vinylic proton on the tetrahydropyridine ring (around δ 6.0-6.5 ppm), and several signals for the aliphatic protons on the ring (δ 2.5-4.0 ppm). The N-H proton will appear as a broad singlet, the chemical shift of which can be solvent-dependent. For MPTP, the N-methyl group would introduce a sharp singlet around δ 2.5 ppm.

-

¹³C NMR: The carbon spectrum will display signals for the aromatic carbons (δ 120-140 ppm), two sp² hybridized carbons of the double bond within the tetrahydropyridine ring (one substituted, one unsubstituted), and sp³ hybridized carbons adjacent to the nitrogen. For a related compound, 2-phenylpyridine, aromatic carbon signals appear between δ 120-158 ppm, providing a reference for the phenyl and pyridine-like carbons in 4-PTP.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

N-H Stretch: For 4-PTP, a moderate absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine. This peak would be absent in the spectrum of MPTP.

-

C-H Stretch: Aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.[3]

-

C=C Stretch: Aromatic ring C=C stretching results in absorptions in the 1400-1600 cm⁻¹ range. The C=C stretch of the tetrahydropyridine ring is also expected in this region.[3][4]

-

C-H Bending: Strong bands in the 690-900 cm⁻¹ region can indicate the substitution pattern of the phenyl ring.[5]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern. For MPTP, the molecular ion peak (M+) would be observed at m/z = 173. As an amine, a key fragmentation pathway involves alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom, leading to a stable iminium ion.[6] The odd molecular weight of MPTP is consistent with the "Nitrogen Rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[7]

Synthesis and Reactivity

The synthesis of the this compound scaffold is a key step in preparing MPTP and other derivatives for research.

General Synthetic Protocol

While multiple routes exist, a common approach involves the reaction of a pyridine precursor with an organometallic phenylating agent, followed by selective reduction.

Protocol: Synthesis of 4-Phenylpyridine and Subsequent Reduction

-

Rationale: This two-step process first builds the 4-phenylpyridine core via a robust cross-coupling reaction, followed by a selective reduction of the pyridine ring to yield the desired tetrahydropyridine. The Suzuki-Miyaura coupling is chosen for its high functional group tolerance and reliability.[8] Sodium borohydride is a mild reducing agent capable of reducing the pyridinium salt intermediate to the tetrahydropyridine.

-

Step 1: Suzuki-Miyaura Coupling.

-

To a flask containing 4-chloropyridine (1.0 equiv), add phenylboronic acid (1.2 equiv) and a suitable base such as potassium carbonate (3.0 equiv).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Add a solvent mixture, such as toluene and water (e.g., 3:1 ratio).

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-phenylpyridine.

-

-

Step 2: Quaternization and Reduction.

-

Dissolve the crude 4-phenylpyridine in a solvent like acetone.

-

Add an alkylating agent (e.g., methyl iodide for MPTP synthesis) and stir at room temperature to form the N-methyl-4-phenylpyridinium salt.

-

Cool the resulting salt solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. Caution: Hydrogen gas is evolved.

-

Stir the reaction at 0 °C to room temperature until the reduction is complete.

-

Quench the reaction carefully with water, and extract the product into an organic solvent.

-

Purify the final product (4-PTP or MPTP) by column chromatography or distillation.

-

The Neurotoxin: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

The primary significance of this chemical family in biomedical research stems from the profound neurotoxicity of MPTP. It is a pro-toxin, meaning it is not toxic itself but is converted into a highly toxic metabolite within the body.[1]

Metabolic Activation: The Path to Toxicity

MPTP's journey from a stable, lipophilic compound to a potent neurotoxin is a multi-step process initiated in the brain.

-

Causality: MPTP is lipid-soluble, allowing it to easily cross the blood-brain barrier.[1] Once in the brain, it is not directly harmful. Its toxicity is entirely dependent on its enzymatic conversion. The key enzyme is Monoamine Oxidase B (MAO-B), which is highly expressed in glial cells (specifically astrocytes). This enzymatic specificity is a critical determinant of MPTP's action.

The activation pathway is as follows:

-

Oxidation to MPDP+: MPTP is oxidized by MAO-B on the outer mitochondrial membrane of astrocytes to form the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).

-

Conversion to MPP+: MPDP+ is then further oxidized, either non-enzymatically or by MAO, to the ultimate toxic species, 1-methyl-4-phenylpyridinium (MPP+).[9]

Caption: Workflow of MPP⁺-induced dopaminergic neurotoxicity.

Analytical Methodologies

Accurate quantification of MPTP and its metabolite MPP+ in biological matrices is critical for pharmacokinetic studies and for evaluating the efficacy of potential neuroprotective agents.

Protocol: Quantification of MPP+ in Brain Tissue by LC-MS/MS

-

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its exceptional sensitivity and selectivity. It allows for the detection of femtomole levels of MPP+ while eliminating interference from the complex biological matrix of brain tissue homogenates. [6]A cation exchange column is particularly effective for retaining the positively charged MPP+ analyte. [9]

-

Sample Preparation:

-

Homogenize dissected brain tissue (e.g., striatum) in a cold acidic buffer (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the analytes.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4 °C.

-

Collect the supernatant, which contains MPP+. An internal standard (e.g., a deuterated version of MPP+) should be added at the beginning of this process for accurate quantification.

-

-

Chromatographic Separation:

-

Inject the supernatant onto an LC system equipped with a cation exchange column.

-

Use a mobile phase gradient consisting of an aqueous buffer with a volatile acid (e.g., formic acid) and an organic modifier (e.g., acetonitrile) to elute the analyte.

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Employ Selected Reaction Monitoring (SRM) for maximum sensitivity and specificity.

-

Monitor the transition of the parent MPP+ ion (m/z 170) to one or more specific product ions (e.g., m/z 127, 128, or 154). [4][10]The ratio of these transitions provides unequivocal identification of MPP+.

-

-

Quantification:

-

Generate a standard curve using known concentrations of MPP+.

-

Calculate the concentration of MPP+ in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Results are typically normalized to the initial tissue weight or protein concentration.

-

Safety, Handling, and Decontamination

MPTP is an extremely potent neurotoxin that can cause irreversible Parkinson's-like symptoms upon exposure through inhalation, dermal contact, or accidental injection. All work with MPTP must be performed only by trained personnel in a designated and properly equipped laboratory.

Standard Operating Procedure (SOP) for Handling MPTP

-

Justification: This protocol establishes a self-validating system of engineering controls, personal protective equipment, and procedural steps designed to eliminate any potential for exposure. Every step is built on the principle of containment and decontamination.

-

Designated Area: All work with MPTP (weighing, solution preparation, injections) must be conducted in a designated area, such as a certified chemical fume hood or a Class II Type B2 biological safety cabinet. The work surface must be covered with a disposable, plastic-backed absorbent liner.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of nitrile gloves (minimum 4 mil thickness). The outer pair must be removed and disposed of as chemical waste immediately after handling the primary container.

-

Body Protection: A disposable, solid-front lab coat or jumpsuit is required.

-

Eye Protection: Chemical safety goggles or a full face shield must be worn.

-

-

Handling Procedures:

-

Weighing: Do not weigh the dry, powdered form of MPTP as it is volatile. Purchase pre-weighed amounts or use the entire container to prepare a stock solution.

-

Syringe Use: Use syringes with locking mechanisms (Luer-Lok) to prevent needle detachment. Do not recap needles; dispose of the entire syringe-needle assembly directly into a designated sharps container for chemical waste.

-

Animal Injections: Animals must be properly restrained (chemically or physically). Injections should be performed over the absorbent liner within the fume hood.

-

-

Decontamination:

-

All surfaces and equipment that may have come into contact with MPTP must be decontaminated.

-

Prepare a fresh 10% bleach solution (a 1:10 dilution of commercial bleach).

-

Wipe the surfaces and allow a contact time of at least 15 minutes.

-

Follow the bleach wipe with a water rinse to prevent corrosion of metal surfaces.

-

-

Waste Disposal:

-

All contaminated materials (gloves, lab coats, absorbent liners, sharps) are considered hazardous chemical waste.

-

Collect all solid waste in a clearly labeled, sealed container for disposal by the institution's environmental health and safety office. Do not autoclave any materials that have contacted MPTP.

-

Conclusion

This compound is a molecule of dual identity. As a chemical scaffold, it is a building block for various pharmacologically active compounds. However, its N-methylated form, MPTP, stands as a stark reminder of the profound and selective effects a small molecule can have on the central nervous system. The elucidation of its toxic mechanism has been instrumental in advancing our understanding of the molecular pathology of Parkinson's disease, particularly the roles of mitochondrial dysfunction and oxidative stress. The continued use of MPTP in preclinical models, guided by rigorous analytical methods and stringent safety protocols, will undoubtedly remain a cornerstone of research aimed at developing novel therapeutic interventions for this devastating neurodegenerative disorder.

References

-

Mechanism of the Neurotoxicity of MPTP. An Update. PubMed. Available at: [Link]

-

MPTP - Wikipedia. Wikipedia. Available at: [Link]

-

Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. National Institutes of Health. Available at: [Link]

-

Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain. PubMed Central. Available at: [Link]

-

Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Karger Publishers. Available at: [Link]

-

High-performance liquid chromatography/tandem mass spectrometry assay for the determination of 1-methyl-4-phenyl pyridinium (MPP+) in brain tissue homogenates. ResearchGate. Available at: [Link]

-

Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PubMed Central. Available at: [Link]

-

Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue. PubMed. Available at: [Link]

-

Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP + ) in discrete regions of murine brain. ResearchGate. Available at: [Link]

-

This compound, an excellent fragment to improve the potency of PARP-1 inhibitors. PubMed. Available at: [Link]

-

1,2,3,6-Tetrahydropyridine Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a). ResearchGate. Available at: [Link]

-

Synthesis of 1,2,3,4-tetrahydropyridines. Organic Chemistry Portal. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. James Madison University. Available at: [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

-

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubChem. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. instanano.com [instanano.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. whitman.edu [whitman.edu]

- 8. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

4-Phenyl-1,2,3,6-tetrahydropyridine derivatives and their biological activity

An In-Depth Technical Guide to the Biological Activity of 4-Phenyl-1,2,3,6-tetrahydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a fascinating and dichotomous entity in medicinal chemistry. Its derivatives span the spectrum from potent and selective neurotoxins to promising therapeutic agents for a range of complex diseases. The accidental discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its ability to induce a Parkinsonian state revolutionized neuroscience by providing a robust model for studying Parkinson's disease.[1][2] Conversely, subtle structural modifications to this core yield compounds with valuable pharmacological activities, including antipsychotic, neuroprotective, and anticancer properties. This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and diverse biological activities of these compounds, offering critical insights for researchers in drug discovery and development.

The Neurotoxic Paradigm: MPTP and the Unraveling of Parkinsonism

The story of this compound derivatives is inextricably linked to the discovery of MPTP's neurotoxic effects in the late 1970s and early 1980s. When a clandestine attempt to synthesize the opioid MPPP (1-methyl-4-phenyl-4-propionoxypiperidine) resulted in MPTP as a contaminant, users developed severe and irreversible symptoms of Parkinson's disease.[1] This tragic event unveiled a powerful tool for neurodegenerative disease research.

Mechanism of MPTP-Induced Neurotoxicity

The selective destruction of dopaminergic neurons in the substantia nigra pars compacta by MPTP is not caused by the molecule itself but by its metabolic activation within the brain.[1][2][3] The process is a multi-step cascade:

-

Blood-Brain Barrier Penetration: As a lipophilic molecule, MPTP readily crosses the blood-brain barrier.[1]

-

Metabolic Activation: Within the brain, astrocytes and other glial cells metabolize MPTP. The enzyme monoamine oxidase B (MAO-B) oxidizes MPTP in a two-step process to the toxic cation, 1-methyl-4-phenylpyridinium (MPP+).[1][4][5][6] The administration of MAO inhibitors can prevent this conversion, thereby mitigating the neurotoxic effects.[1]

-

Selective Neuronal Uptake: The toxicity of MPP+ is exquisitely targeted to dopaminergic neurons. This is because the dopamine transporter (DAT), responsible for the reuptake of dopamine from the synaptic cleft, recognizes and actively transports MPP+ into the neuron.[1][6]

-

Mitochondrial Accumulation and Damage: Once inside the dopaminergic neuron, MPP+ is concentrated within the mitochondria, driven by the organelle's membrane potential.[4][6] Here, it acts as a potent inhibitor of Complex I (NADH dehydrogenase) of the electron transport chain.[4][7]

-

Cell Death: The inhibition of Complex I leads to a catastrophic failure of cellular energy production (ATP depletion) and a surge in oxidative stress through the generation of reactive oxygen species. This combination of energy failure and oxidative damage triggers the death of the neuron.[6][7]

Structure-Toxicity Relationships of MPTP Analogs

The neurotoxicity of MPTP derivatives is highly dependent on their chemical structure, which dictates their interaction with MAO-B and DAT.

-

N-Substitution: The N-methyl group is optimal for MAO-B activity. Larger or smaller alkyl groups tend to reduce the rate of metabolism to the corresponding pyridinium ion.[5]

-

Phenyl Ring Substitution: Substituents on the phenyl ring significantly alter MAO-B substrate activity. Ortho- and meta-substituents can be favorable, potentially through stabilizing interactions within the enzyme's active site.[5] Conversely, para-substituents often create steric hindrance, reducing reactivity.[5] For instance, a 2'-methyl substitution on the phenyl ring can shift the substrate preference from MAO-B to MAO-A.[4]

Therapeutic Applications: Harnessing the Scaffold for Good

Beyond the shadow of neurotoxicity, the this compound core is a privileged scaffold for designing ligands for various biological targets. Its rigid structure and synthetic tractability make it an attractive starting point for developing novel therapeutics.

Dopaminergic Agents for Psychiatric Disorders

Derivatives of this scaffold have been explored as dopamine D2 receptor ligands and dopamine autoreceptor agonists, showing potential as antipsychotic agents.[8][9] By modulating dopaminergic neurotransmission, these compounds aim to treat conditions like schizophrenia.

-

Structure-Activity Relationships (SAR): Studies have shown that potent dopaminergic activity is often achieved in compounds that feature the this compound core connected via a butynyl chain to an aryl group with hydrogen-bonding substituents.[8] In another series, a 1,3-substitution pattern on a cyclohexene ring attached to the tetrahydropyridine nitrogen via a single methylene chain was found to be the most potent.[9] Electron-donating groups on the phenyl ring were better tolerated than electron-withdrawing groups.[9]

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease.[10] Novel 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives have been synthesized and shown to be effective AChE inhibitors.[10]

-

SAR Insights: The inhibitory potency of these derivatives is highly influenced by the substitution on the 3-aryl ring. Electron-withdrawing groups appear crucial for activity. The derivative with a trifluoromethylphenyl group (5a) was the most potent inhibitor, followed closely by the derivative with a 4-cyanophenyl group (5b).[10] This suggests that specific electronic and steric properties are required for effective binding to the AChE active site.

| Compound ID | 3-Aryl Substituent | IC50 (nM)[10] |

| 5a | 4-Trifluoromethyl | 50.2 |

| 5b | 4-Cyano | 63.4 |

| 5h | 2-Fluoro-4-biphenyl | 122.0 |

| 5k | 2-Fluoro-3-chloro | 176.8 |

| 5c, 5e, 5i | Various | No Inhibition |

PARP-1 Inhibition for Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair. Inhibiting PARP-1 is a validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The this compound fragment has been successfully incorporated into benzamide analogs to create highly potent PARP-1 inhibitors, demonstrating its utility as a pharmacophore for improving potency against this target.[11]

Other Emerging Biological Activities

The versatility of the tetrahydropyridine scaffold is continually being demonstrated. Derivatives have been reported to possess a wide range of other pharmacological properties, including anti-inflammatory, antimicrobial, and broader anticancer activities, making this a rich area for future drug discovery efforts.[12][13]

Experimental Protocols & Methodologies

The development of novel this compound derivatives relies on robust synthetic chemistry and reliable biological screening assays.

Representative Synthesis: Suzuki Coupling for 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivatives[10]

This three-step synthesis is an effective method for generating a library of derivatives with diverse aryl substitutions.

Step 1: Suzuki Coupling

-

Combine 3-bromopyridine (1 eq.), the desired substituted aryl boronic acid (1.1 eq.), and potassium carbonate (2 eq.) in a 1:1 mixture of toluene and water.

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.) as the catalyst.

-

Reflux the mixture overnight under an inert atmosphere.

-

After cooling, extract the product with an organic solvent, dry, and purify (e.g., by column chromatography) to yield the 3-aryl pyridine.

Step 2: N-methylation

-

Dissolve the 3-aryl pyridine from Step 1 in acetone.

-

Add methyl iodide (1.2 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the N-methyl pyridinium salt.

Step 3: Reduction

-

Dissolve the N-methyl pyridinium salt from Step 2 in methanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH4) (5 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with water, and extract the product with an organic solvent.

-

Dry and purify the crude product to obtain the final 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivative.

Key Biological Assay: In Vitro Acetylcholinesterase Inhibition (Ellman's Method)

This colorimetric assay is a standard method for determining the potency of AChE inhibitors.

-

Reagent Preparation: Prepare phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and solutions of the test compounds at various concentrations.

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or vehicle for control).

-

Add the AChE enzyme solution to all wells and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the ATCI substrate solution.

-

-

Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change (due to the reaction of thiocholine with DTNB) is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a remarkable case study in medicinal chemistry, illustrating how minor structural changes can profoundly alter biological activity, turning a potent neurotoxin into a potential therapeutic agent. The well-understood mechanism of MPTP continues to provide an invaluable model for Parkinson's disease research. Simultaneously, the synthetic accessibility and favorable physicochemical properties of the core structure have enabled its successful application in developing novel inhibitors and receptor ligands for targets in neuropsychiatry, oncology, and neurodegenerative disorders like Alzheimer's.

Future research should continue to explore the vast chemical space around this scaffold. The synthesis of novel derivatives targeting other G-protein coupled receptors, kinases, or enzymes could yield valuable new chemical probes and therapeutic leads. Furthermore, optimizing the pharmacokinetic and safety profiles of existing hit compounds is a critical next step toward translating these promising molecules into clinical candidates. The dual legacy of the this compound core—as both a cautionary tale and a source of therapeutic inspiration—will undoubtedly continue to fuel innovation in drug discovery.

References

-

Singer, T. P., & Ramsay, R. R. (1991). Mechanism of the Neurotoxicity of MPTP. An Update. FEBS Letters, 285(2), 296-301. [Link]

-

Mazzatorta, P., et al. (1996). Toxication of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and analogs by monoamine oxidase. A structure-reactivity relationship study. Journal of Medicinal Chemistry, 39(12), 2317-2325. [Link]

-

Youngster, S. K., et al. (1990). Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP. Life Sciences, 46(5), 379-390. [Link]

-

Wikipedia. (n.d.). MPTP. [Link]

-

Jaen, J. C., et al. (1996). Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as potential antipsychotic agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 39(23), 4658-4666. [Link]

-

Wright, J. L., et al. (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 37(23), 3909-3921. [Link]

-

Denton, T., & Howard, B. D. (1984). Inhibition of dopamine uptake by N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a cause of parkinsonism. Biochemical and Biophysical Research Communications, 119(3), 1186-1190. [Link]

- Google Patents. (1999).

-

Przedborski, S., & Jackson-Lewis, V. (2009). MPTP Neurotoxicity: Actions, Mechanisms, and Animal Modeling of Parkinson's Disease. In Parkinson's Disease (pp. 173-190). Humana Press. [Link]

-

Benaka Prasad, S. B., et al. (2013). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. International Journal of Organic Chemistry, 3(1), 1-8. [Link]

-

Ishida, J., et al. (2005). This compound, an excellent fragment to improve the potency of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(19), 4221-4225. [Link]

-

Heikkila, R. E., et al. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science, 224(4656), 1451-1453. [Link]

-

Mytilineou, C., et al. (1984). 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine destroys dopamine neurons in explants of rat embryo mesencephalon. Science, 225(4661), 529-531. [Link]

-

Tipton, K. F., & Singer, T. P. (1989). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Toxicology Letters, 48(2), 121-149. [Link]

-

Malarz, K., et al. (2021). New derivatives of 4'-phenyl-2,2':6',2″-terpyridine as promising anticancer agents. European Journal of Medicinal Chemistry, 212, 113032. [Link]

-

ResearchGate. (n.d.). Synthesis of Tetrahydropyridine Derivatives through a Reaction of 1,6-Enynes, Sulfur Dioxide, and Aryldiazonium Tetrafluoroborates. [Link]

-

ResearchGate. (n.d.). This compound, an excellent fragment to improve the potency of PARP-1 inhibitors | Request PDF. [Link]

-

Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Clinical Medical Reviews and Reports, 4(5). [Link]

Sources

- 1. MPTP - Wikipedia [en.wikipedia.org]

- 2. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine destroys dopamine neurons in explants of rat embryo mesencephalon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxication of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and analogs by monoamine oxidase. A structure-reactivity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]